
Sarcochenodeoxycholic acid
Descripción
Sarcochenodeoxycholic acid is a bile acid derivative, structurally related to chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver. Bile acids are critical for lipid digestion and cholesterol homeostasis. This compound is distinguished by its conjugation with sarcosine (N-methylglycine), a modification that alters its solubility, metabolic stability, and biological activity compared to unconjugated or glycine/taurine-conjugated analogs .
Propiedades
Número CAS |
88446-86-0 |
---|---|
Fórmula molecular |
C27H45NO5 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C27H45NO5/c1-16(5-8-23(31)28(4)15-24(32)33)19-6-7-20-25-21(10-12-27(19,20)3)26(2)11-9-18(29)13-17(26)14-22(25)30/h16-22,25,29-30H,5-15H2,1-4H3,(H,32,33)/t16-,17+,18-,19-,20+,21+,22-,25+,26+,27-/m1/s1 |
Clave InChI |
YZYBIGOLMMAZFK-USDKYCQXSA-N |
SMILES |
CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES isomérico |
C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
sarcochenodeoxycholic acid |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares sarcochenodeoxycholic acid with structurally related bile acids based on hydroxylation patterns, conjugation, and key properties:
Key Research Findings
Conjugation Effects: Sarcosine conjugation may enhance metabolic stability compared to glycine conjugates due to the methyl group’s resistance to enzymatic cleavage . Taurochenodeoxycholic acid exhibits superior aqueous solubility (critical for biliary secretion) compared to sarcoconjugates, as shown in Avanti Polar Lipids’ product specifications .
Toxicity Profiles: Unconjugated CDCA and deoxycholic acid demonstrate dose-dependent cytotoxicity, linked to membrane disruption and apoptosis . Glycochenodeoxycholic acid is associated with cholestatic liver injury in preclinical models, whereas taurine conjugation reduces this risk .
Therapeutic Potential: Ursodeoxycholic acid’s 7β-hydroxyl configuration confers anti-apoptotic and anti-inflammatory effects, distinguishing it from 7α-hydroxy analogs like CDCA . this compound’s unique sarcosine moiety is hypothesized to improve oral bioavailability, though clinical data are lacking .
Critical Analysis of Evidence Gaps
- Limited Direct Data: this compound is sparsely documented in the provided evidence, necessitating extrapolation from analogs. For example, glycochenodeoxycholic acid’s hepatotoxicity () suggests sarcoconjugates may require similar safety evaluations.
- The sarcosine group’s impact on receptor binding (e.g., FXR) remains unverified.
Q & A
Q. What experimental protocols are recommended for synthesizing Sarcochenodeoxycholic acid with high purity?
Methodological Answer:
- Follow bile acid synthesis frameworks, including enzymatic conjugation or chemical modification of precursor molecules (e.g., chenodeoxycholic acid).
- Purification steps should involve reverse-phase HPLC with UV detection (λ = 200–210 nm) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .
- Validate yield and purity using standardized reference materials from authoritative databases (e.g., PubChem, ChEBI).
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- Use LC-MS/MS with deuterated internal standards to correct for matrix effects.
- Optimize extraction protocols (e.g., solid-phase extraction with C18 columns) to minimize lipid interference in serum or fecal samples .
- Calibrate instruments using certified reference materials and report limits of detection (LOD) and quantification (LOQ) in line with ICH guidelines .
Q. How should researchers design in vitro studies to assess the hepatoprotective effects of this compound?
Methodological Answer:
- Employ primary hepatocytes or HepG2 cell lines exposed to hepatotoxic agents (e.g., acetaminophen or ethanol).
- Measure biomarkers like ALT, AST, and glutathione levels, ensuring triplicate experiments and appropriate controls (vehicle and positive controls) .
- Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate dose-response relationships .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in cholesterol metabolism be resolved?
Methodological Answer:
- Conduct systematic reviews with meta-analyses to aggregate findings across studies, stratifying by model systems (in vivo vs. in vitro) and dosage regimes .
- Validate hypotheses using isotopic tracer studies (e.g., ¹³C-labeled cholesterol) to track metabolic flux in knockout animal models (e.g., FXR or TGR5 mutants) .
- Address confounding variables such as gut microbiota composition through germ-free model comparisons .
Q. What strategies improve reproducibility in studies investigating this compound’s anti-inflammatory mechanisms?
Methodological Answer:
- Standardize experimental conditions: Use defined cell culture media, specify animal strain/genetic background, and report supplier details for reagents .
- Pre-register protocols on platforms like OSF to reduce publication bias.
- Utilize multi-omics approaches (transcriptomics, metabolomics) to identify conserved pathways across independent studies .
Q. How do researchers reconcile discrepancies in biomarker associations (e.g., 7-ketodeoxycholic acid) observed in clinical cohorts?
Methodological Answer:
- Perform longitudinal cohort studies with larger sample sizes to account for inter-individual variability.
- Apply multivariate regression models adjusted for covariates (e.g., age, BMI, dietary intake) and report intraclass correlation coefficients (ICC) to assess biomarker reliability .
- Validate findings across diverse populations using harmonized biospecimen collection protocols (e.g., standardized fasting times, storage at −80°C) .
Methodological Design and Validation
Q. What statistical frameworks are appropriate for dose-response studies of this compound?
Methodological Answer:
Q. How to optimize experimental workflows for studying this compound’s interactions with nuclear receptors?
Methodological Answer:
- Employ surface plasmon resonance (SPR) or ITC to quantify binding affinities for receptors like FXR.
- Pair with luciferase reporter assays in transfected HEK293 cells to confirm functional activity .
- Cross-validate results using cryo-EM or X-ray crystallography to resolve structural interactions .
Ethical and Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in this compound research?
Methodological Answer:
- Adhere to FAIR data principles: Share raw datasets in repositories like Zenodo or Figshare.
- Publish in journals supporting Registered Reports (e.g., Royal Society Open Science) to mitigate publication bias .
- Disclose limitations transparently, including sample size constraints or methodological variability .
Q. How to ensure compliance with ethical guidelines in animal studies involving this compound?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.